4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
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Overview
Description
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene typically involves the nitration of 4-chloro-2-methoxy-1-phenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methoxylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzoic acid.
Reduction: 4-Chloro-2-methoxy-1-(4-aminophenyl)benzene.
Substitution: 4-Methoxy-2-(4-nitrophenyl)aniline.
Scientific Research Applications
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
4-Chloro-2-methoxy-1-phenylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-methoxy-1-phenylbenzene: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is unique due to the combination of chloro, methoxy, and nitro groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(4-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBCGJBXRFXBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718391 |
Source
|
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-36-5 |
Source
|
Record name | 1,1′-Biphenyl, 4-chloro-2-methoxy-4′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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